molecular formula C17H22N2O B12593660 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol CAS No. 627523-02-8

4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol

Katalognummer: B12593660
CAS-Nummer: 627523-02-8
Molekulargewicht: 270.37 g/mol
InChI-Schlüssel: VKYFFHSLEPTBOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol is an organic compound with the molecular formula C17H22N2O It contains a phenol group, which is a hydroxyl group (-OH) attached to an aromatic benzene ring, and a benzylamino group, which is a benzyl group attached to an amino group (-NH2)

Vorbereitungsmethoden

The synthesis of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol typically involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

627523-02-8

Molekularformel

C17H22N2O

Molekulargewicht

270.37 g/mol

IUPAC-Name

4-[2-[2-(benzylamino)ethylamino]ethyl]phenol

InChI

InChI=1S/C17H22N2O/c20-17-8-6-15(7-9-17)10-11-18-12-13-19-14-16-4-2-1-3-5-16/h1-9,18-20H,10-14H2

InChI-Schlüssel

VKYFFHSLEPTBOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNCCNCCC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.